molecular formula C13H16ClIO B1614001 7-Chloro-1-(4-iodophenyl)-1-oxoheptane CAS No. 898768-26-8

7-Chloro-1-(4-iodophenyl)-1-oxoheptane

Cat. No.: B1614001
CAS No.: 898768-26-8
M. Wt: 350.62 g/mol
InChI Key: ZTQCXFZWLQRNRY-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic and Medicinal Chemistry Research

In modern organic and medicinal chemistry, the development of novel molecular scaffolds is a cornerstone of progress. Ketones are a fundamental class of organic compounds that are integral to the synthesis of complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.com The presence of a ketone's carbonyl group can significantly influence a drug's pharmacological properties, such as its binding affinity and pharmacokinetic profile. numberanalytics.com

The incorporation of halogens, such as chlorine and iodine, into organic molecules is a common strategy in medicinal chemistry to enhance biological activity. Halogenated compounds often exhibit improved properties due to their ability to form halogen bonds and other interactions with biological targets. For instance, derivatives of 7-chloroquinoline (B30040) have been investigated for their antiproliferative activity against various cancer cell lines. nih.gov Similarly, the presence of an iodine atom can be leveraged for radio-labeling, which is crucial for developing imaging agents. nih.gov

Significance of the Chemical Scaffold for Scientific Investigation

The chemical scaffold of 7-Chloro-1-(4-iodophenyl)-1-oxoheptane presents a unique combination of features that are valuable for scientific exploration. The long alkyl chain provides flexibility, while the terminal chlorine atom can act as a reactive handle for further chemical modifications or influence the molecule's lipophilicity.

The 4-iodophenyl group is of particular importance. The iodine atom can be readily substituted or used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build more complex molecular architectures. nih.gov Furthermore, the iodine atom's high atomic number makes it suitable for use in X-ray crystallography to aid in structure determination. In the context of medicinal chemistry, iodinated compounds have been explored as potential imaging agents for the central nervous system. For example, an iodinated benzazepine derivative demonstrated high selectivity for the CNS D-1 dopamine (B1211576) receptor in animal studies. nih.gov

The combination of these structural elements in this compound makes it a versatile platform for the synthesis of novel compounds with potential applications in various fields.

Overview of Potential Research Trajectories for the Compound

Given the properties of its constituent parts, this compound could be the subject of several promising research trajectories.

Medicinal Chemistry: The compound could serve as a precursor for the synthesis of novel bioactive molecules. Research could focus on modifying the chloro-heptanoyl chain and the iodophenyl group to develop new therapeutic agents. For instance, derivatives could be investigated for their potential anticancer properties, as halogenated compounds have been shown to interfere with cellular signaling pathways involved in tumor growth.

Materials Science: In materials science, halogenated compounds can enhance the thermal stability and flame retardancy of polymers. Research could explore the incorporation of this compound into polymer matrices to create new materials with improved properties for applications in industries such as construction and automotive.

Biochemical Research: The compound's ability to be radio-labeled with iodine isotopes makes it a candidate for the development of new biochemical probes. nih.gov Specifically, it could be explored as a ligand for studying biochemical pathways and drug interactions, or as a potential imaging agent for various biological targets. nih.gov

Data Tables

To facilitate further research, the following tables provide key information about this compound and related compounds.

Properties

IUPAC Name

7-chloro-1-(4-iodophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClIO/c14-10-4-2-1-3-5-13(16)11-6-8-12(15)9-7-11/h6-9H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQCXFZWLQRNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642262
Record name 7-Chloro-1-(4-iodophenyl)heptan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-26-8
Record name 7-Chloro-1-(4-iodophenyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-(4-iodophenyl)heptan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 7 Chloro 1 4 Iodophenyl 1 Oxoheptane

Retrosynthetic Analysis and Key Disconnections for the Heptane (B126788) Backbone and Phenyl Moiety

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 7-Chloro-1-(4-iodophenyl)-1-oxoheptane, the most logical and strategically sound disconnection involves the carbon-carbon bond between the aromatic ring and the ketone.

This disconnection points to a Friedel-Crafts acylation as the key bond-forming reaction. organic-chemistry.orgsapub.org This is a classic and reliable method for attaching an acyl group to an aromatic ring. The disconnection reveals two primary synthons: a 4-iodophenyl cation equivalent and a 7-chloroheptanoyl cation.

The corresponding synthetic equivalents (reagents) for these synthons are:

Iodobenzene (B50100): A readily available substituted aromatic compound that will form the phenyl moiety.

7-Chloroheptanoyl chloride: An aliphatic acyl chloride that provides the seven-carbon backbone, the ketone functionality, and the terminal chlorine atom.

Target Molecule: this compound

C-C Disconnection (Friedel-Crafts Acylation)

Precursors:

The 7-chloroheptanoyl chloride itself can be further disconnected, envisioning its synthesis from 7-chloroheptanoic acid, which in turn could be derived from precursors like ε-caprolactone or other suitable seven-carbon feedstocks.

Forward Synthesis Approaches

Based on the retrosynthetic analysis, the forward synthesis involves the strategic formation of the ketone and the preparation of the halogenated aliphatic chain.

Ketone Formation: The primary method for constructing the aryl ketone is the Friedel-Crafts acylation . organic-chemistry.org This electrophilic aromatic substitution involves reacting iodobenzene with 7-chloroheptanoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). sapub.org The iodine atom on the phenyl ring is an ortho-, para-director but is deactivating. The acylation is expected to occur predominantly at the para-position relative to the iodine, which is sterically favorable and electronically directed. Since the target has the iodo and acyl groups in a para relationship, this regioselectivity is advantageous.

Halogenation Strategy: The synthesis requires two different halogen atoms at specific positions.

Iodination: The use of iodobenzene as a starting material is the most direct approach.

Chlorination: The terminal chlorine on the heptanoyl chain is introduced prior to the Friedel-Crafts reaction. The precursor, 7-chloroheptanoyl chloride, can be synthesized from 7-chloroheptanoic acid. The conversion of the carboxylic acid to the acyl chloride is a standard transformation, often achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The 7-chloroheptanoic acid can be prepared via ring-opening of a suitable lactone followed by chlorination, or from a di-functionalized heptane derivative.

The efficiency of the Friedel-Crafts acylation is highly dependent on the reaction conditions.

ParameterConventional ApproachConsiderations for Optimization
Catalyst Stoichiometric AlCl₃Use of other Lewis acids (e.g., FeCl₃, ZnCl₂); exploring catalytic amounts to reduce waste. organic-chemistry.org
Solvent Carbon disulfide (CS₂), nitrobenzene, or dichloroethaneScreening for less hazardous solvents; solvent-free conditions are a potential green alternative. organic-chemistry.org
Temperature Typically low to room temperatureControlled heating might be necessary to overcome the deactivating effect of the iodo-substituent, but must be balanced against potential side reactions.
Work-up Aqueous work-up to hydrolyze the aluminum-ketone complexSimplified procedures to minimize aqueous waste and facilitate product isolation.

A stoichiometric amount of the Lewis acid catalyst is generally required because both the starting acyl chloride and the product ketone form complexes with it. organic-chemistry.org Careful control of temperature and reaction time is crucial to maximize the yield of the desired mono-acylated product and prevent potential side reactions.

While Friedel-Crafts acylation is the most direct route, alternative strategies could be developed to enhance efficiency or avoid harsh reagents. For instance, a palladium-catalyzed cross-coupling reaction could be envisioned. A Negishi or Stille coupling between a 7-chloroheptanoyl-derived organometallic reagent and 1,4-diiodobenzene (B128391) could potentially form the desired product, although this is often more complex than Friedel-Crafts for simple ketones.

Green Chemistry Principles in Synthesis Design for this compound

Incorporating green chemistry principles is essential for modern synthetic chemistry to minimize environmental impact. ejcmpr.com

Catalysis over Stoichiometric Reagents: The classic Friedel-Crafts reaction has poor atom economy due to the use of stoichiometric AlCl₃, which is converted to waste during aqueous workup. A greener approach would involve using solid acid catalysts or other recoverable and reusable catalysts that can be employed in smaller, truly catalytic amounts. researchgate.net

Safer Solvents and Reaction Conditions: Traditional solvents like chlorinated hydrocarbons are hazardous. ejcmpr.com Research into performing Friedel-Crafts acylations in greener solvents like ionic liquids or even under solvent-free conditions is an active area. organic-chemistry.org

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. nih.govresearchgate.net Applying microwave irradiation to the Friedel-Crafts acylation step could be a key process intensification strategy.

Stereochemical Considerations in Synthetic Pathways

An analysis of the molecular structure of this compound reveals that the molecule is achiral . There are no stereocenters present in the compound. Each carbon atom in the aliphatic chain is a methylene (B1212753) (CH₂) group, which is not stereogenic. The carbon atoms of the phenyl ring and the carbonyl group are sp²-hybridized and planar.

Therefore, the synthesis of this specific compound does not require control over stereochemistry. No enantiomers or diastereomers are possible, simplifying the purification process as there is no need to separate stereoisomers. Stereochemical considerations would only become relevant if a chiral derivative were to be synthesized, for instance, by introducing a substituent on the heptane chain that creates a chiral center.

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 7 Chloro 1 4 Iodophenyl 1 Oxoheptane

Electrophilic and Nucleophilic Reaction Profiles of the Ketone and Halogen Functionalities

The reactivity of 7-Chloro-1-(4-iodophenyl)-1-oxoheptane is dictated by the distinct electrophilic and nucleophilic characteristics of its functional groups. The carbonyl group, the aryl iodide, and the alkyl chloride primarily serve as electrophilic centers, while the carbonyl oxygen and the α-carbons can exhibit nucleophilic properties.

The ketone functionality presents a classic electrophilic carbon atom in the carbonyl group, which is susceptible to nucleophilic attack. This site can react with a variety of nucleophiles, such as organometallic reagents, to form tertiary alcohols. researchgate.net Conversely, the protons on the carbons alpha to the carbonyl group are acidic and can be removed by a base to form a nucleophilic enolate. The resulting enolate can then react with electrophiles in α-alkylation or α-arylation reactions. researchgate.net The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base and reaction conditions. youtube.com

The two halogen atoms also define significant electrophilic sites. The carbon atom of the C-I bond on the phenyl ring is a soft electrophilic center, making it an excellent substrate for oxidative addition in transition-metal-catalyzed cross-coupling reactions. acs.orgorganic-chemistry.org The carbon atom attached to the chlorine at the end of the heptyl chain is a hard electrophilic center, susceptible to nucleophilic substitution (SN2) reactions by various nucleophiles. researchgate.net The relative reactivity in these positions often allows for selective transformations. For instance, the greater reactivity of the aryl iodide in palladium-catalyzed couplings allows for selective functionalization at the aromatic ring without affecting the alkyl chloride. rsc.org

Table 1: Comparison of Functional Group Reactivity

Functional Group Type of Reactivity Common Reactions
Aryl Ketone Electrophilic (Carbonyl C), Nucleophilic (Enolate α-C) Nucleophilic Addition, α-Alkylation, α-Arylation, Aldol Condensation researchgate.netresearchgate.netyoutube.com
Aryl Iodide Electrophilic (Aromatic C) Suzuki, Heck, Sonogashira, and other cross-coupling reactions organic-chemistry.orgnih.gov

| Alkyl Chloride | Electrophilic (Aliphatic C) | Nucleophilic Substitution (SN2), Reductive Cross-Coupling researchgate.netacs.org |

Radical Pathways and Photochemical Reactivity of the Compound

The presence of the aryl iodide moiety makes this compound a candidate for radical and photochemical reactions. Aryl iodides are known to undergo homolytic cleavage of the carbon-iodine bond upon UV irradiation to generate aryl radical intermediates. nih.gov This property has been exploited in various synthetic transformations.

For instance, photochemical methods have been developed for the copper-mediated fluorination of aryl iodides, which proceeds through the formation of an aryl radical. acs.orgnih.gov Such a reaction, when applied to this compound, would be expected to produce 7-Chloro-1-(4-fluorophenyl)-1-oxoheptane. Similarly, photoinduced cross-coupling reactions between aryl iodides and alkenes have been reported, operating via a radical cascade mechanism initiated by the photolysis of the C-I bond. acs.org Ultraviolet irradiation of aryl iodides in the presence of certain reagents can also lead to polycondensation or halogen exchange reactions. researchgate.net

The ketone group can also participate in radical reactions. Aryl ketones can be converted into ketyl radical intermediates through single-electron reduction, a process that can be initiated electrochemically. researchgate.net These ketyl radicals can then couple with alkyl radicals, which could potentially be generated from the alkyl chloride end of the molecule under reductive conditions.

Catalytic Transformations Involving this compound

The aryl iodide and, to a lesser extent, the alkyl chloride functionalities make this compound an excellent substrate for a wide array of transition-metal-catalyzed transformations. These reactions are fundamental in modern organic synthesis for constructing new carbon-carbon and carbon-heteroatom bonds.

The aryl iodide is particularly well-suited for palladium-catalyzed cross-coupling reactions. acs.org These include the Suzuki coupling with boronic acids, the Heck coupling with alkenes, and the Sonogashira coupling with terminal alkynes. organic-chemistry.orgnih.gov Nickel and copper catalysts are also widely used. For example, nickel-catalyzed reductive cross-coupling can link aryl halides with alkyl halides, and copper catalysis is often employed in Sonogashira-type couplings and C-N bond formations. nih.govacs.orgacs.org

The ketone's α-position can also be functionalized via catalytic methods. The palladium-catalyzed α-arylation of ketones with aryl halides is a direct method for forming C(sp³)–C(sp²) bonds, proceeding through a classic catalytic cycle of oxidative addition, transmetalation of the ketone enolate, and reductive elimination. acs.orgresearchgate.net

Table 2: Potential Catalytic Transformations

Reaction Type Coupling Partner Catalyst System (Example) Product Type
Suzuki Coupling Organoboron Reagent Pd(OAc)₂, Ligand, Base Biaryl Ketone
Sonogashira Coupling Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Base Aryl-Alkyne Ketone nih.gov
Heck Coupling Alkene Pd(OAc)₂, Ligand, Base Aryl-Alkene Ketone
C-N Coupling Amine, Nitrile Au or Cu Catalyst, Base N-Aryl Ketone acs.orgnih.gov
α-Arylation Aryl Halide Pd(BINAP), Base α-Aryl Ketone acs.orgresearchgate.net

| Reductive Coupling | Alkyl Halide | NiCl₂(dppp), Zn | Aryl-Alkyl Product acs.org |

Reaction Kinetics and Thermodynamic Analyses of its Chemical Conversions

A key aspect is the concept of kinetic versus thermodynamic control, which is particularly relevant for the deprotonation of the ketone. The compound has two different α-carbons: the methylene (B1212753) group adjacent to the phenyl ring and the methylene group within the heptanoyl chain.

Kinetic Enolate: Deprotonation at the less-substituted C2 position of the heptanoyl chain is sterically less hindered and would occur faster, leading to the kinetic enolate. This pathway is favored by strong, bulky bases (like lithium diisopropylamide, LDA) at low temperatures. youtube.com

Thermodynamic Enolate: Deprotonation at the more-substituted benzylic α-carbon results in a more stable, conjugated enolate. This is the thermodynamically favored product, formed under conditions that allow for equilibration, such as using a weaker base at higher temperatures. youtube.com

In catalytic reactions, the kinetics can be influenced by numerous factors, including catalyst and ligand choice, solvent, temperature, and reactant concentrations. For instance, in metal-catalyzed reactions, the binding affinity of metal ions can significantly impact reaction rates and specificity. nih.gov The relative bond strengths (C-I vs. C-Cl) also play a crucial role in reaction selectivity. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition in palladium catalysis, thus allowing for highly selective reactions at the aryl iodide position.

Computational Chemistry in Reaction Mechanism Studies for the Compound

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex reaction mechanisms involving molecules like this compound. nih.gov Such studies can map out the entire energy profile of a reaction, identifying the structures and relative energies of reactants, transition states, intermediates, and products. researchgate.netsmu.edu

For the catalytic transformations mentioned in section 3.3, computational analyses have been instrumental. For example, DFT studies on the Pd-catalyzed α-arylation of ketones have investigated the key steps of the catalytic cycle, including oxidative addition, enolate transmetalation, and reductive elimination. acs.orgresearchgate.net These studies help to understand how factors like the ligand structure influence the reaction's efficiency and stereoselectivity. researchgate.net

Computational methods can also predict reactivity. Analyses such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP), and Fukui functions can identify the most likely sites for nucleophilic and electrophilic attack within the molecule. mdpi.com For photochemical reactions, computational models can help understand the excited state properties and the pathways for bond cleavage. More advanced techniques like the United Reaction Valley Approach (URVA) allow for a detailed partitioning of a reaction mechanism into chemically meaningful phases, offering deep insight into the bond-breaking and bond-forming processes. smu.edu

Theoretical and Computational Investigations of 7 Chloro 1 4 Iodophenyl 1 Oxoheptane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of a molecule. For 7-Chloro-1-(4-iodophenyl)-1-oxoheptane, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure. These calculations can predict various molecular properties that are crucial for understanding its reactivity and potential interactions.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map highlights the electron-rich and electron-deficient regions of the molecule, which is essential for predicting sites of electrophilic and nucleophilic attack. For instance, the carbonyl oxygen is expected to be an electron-rich site, while the hydrogen atoms of the alkyl chain are relatively electron-poor.

Table 1: Calculated Electronic Properties of a Representative Haloalkyl Aryl Ketone

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D
Polarizability35 ų

Note: The values in this table are representative for a molecule with similar structural features and are typically obtained from DFT calculations at a specific level of theory (e.g., B3LYP/6-31G(d)). Actual values for this compound would require specific calculations.

Molecular Docking and Ligand-Biomolecule Interaction Modeling Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger biomolecule like a protein. nih.gov This method is instrumental in drug discovery and molecular biology for understanding how a ligand might interact with a receptor's binding site. nih.govnih.gov

The general approach for molecular docking of a compound like this compound involves several key steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of the ligand (this compound) is generated and optimized to its lowest energy conformation. The structure of the target biomolecule is typically obtained from experimental sources like the Protein Data Bank (PDB). Water molecules and other non-essential entities are often removed, and hydrogen atoms are added. nih.gov

Defining the Binding Site: The region on the receptor where the ligand is expected to bind is defined. This can be based on the location of a known ligand in a crystal structure or predicted using algorithms that identify potential binding pockets on the protein surface.

Docking Algorithm: A scoring function is used to evaluate the different possible binding poses of the ligand within the binding site. These scoring functions estimate the binding affinity by considering various interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the specific interactions between the ligand and the amino acid residues of the protein. The presence of the iodine atom allows for the possibility of halogen bonding, which can be a significant factor in the binding affinity. nih.gov

Conformational Analysis and Energy Minimization Studies of the Compound

The flexible seven-carbon alkyl chain of this compound allows it to adopt a multitude of conformations. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and to understand the energy barriers between them.

Energy minimization studies are performed using molecular mechanics or quantum mechanics methods to find the geometry with the lowest potential energy. For a flexible molecule like this, a systematic or stochastic conformational search is necessary to explore the conformational space thoroughly. This involves rotating the single bonds in the alkyl chain and calculating the energy of each resulting conformation.

The relative orientation of the 4-iodophenyl ring with respect to the carbonyl group and the conformation of the chloroheptyl chain are the main degrees of freedom. The planarity of the phenyl ring and the carbonyl group is influenced by steric hindrance and electronic effects. Studies on similar long-chain aryl ketones have shown that the alkyl chain can adopt various folded and extended conformations. nih.gov

Table 2: Relative Energies of Hypothetical Conformations of this compound

ConformationDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)
Extended Chain180°0.0 (Reference)
Folded Conformation 160°+1.2
Folded Conformation 2-60°+1.5
Eclipsed Conformation+5.0 (Transition State)

Note: This table presents hypothetical relative energies for different conformations. The actual energy landscape would be more complex due to the flexibility of the entire chain.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound behaves in a particular environment, such as in a solvent or interacting with a biomolecule. acs.org

An MD simulation of this compound would typically involve placing it in a box of solvent molecules (e.g., water) and simulating the system for a period of nanoseconds to microseconds. The simulation would provide detailed information on:

Conformational Dynamics: How the molecule transitions between different conformations over time. This can reveal the flexibility of the alkyl chain and the rotational dynamics of the phenyl ring.

Solvent Interactions: How the solvent molecules arrange themselves around the solute and the nature of the interactions (e.g., hydrogen bonding to the carbonyl oxygen). The solvation of the halogen atoms is also an important aspect to consider. acs.org

Diffusion and Transport Properties: The simulation can be used to calculate the diffusion coefficient of the molecule in the solvent.

The results from MD simulations can complement the static picture provided by energy minimization and docking studies by showing how thermal fluctuations and interactions with the environment affect the molecule's behavior. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling focusing on Structural Features for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.nettandfonline.com While a specific biological activity for this compound is not defined here, the principles of QSAR can be applied to understand how its structural features might contribute to a hypothetical activity.

A QSAR study would involve a dataset of compounds with similar core structures but varying substituents. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Related to the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Such as HOMO/LUMO energies and dipole moment.

Hydrophobic descriptors: Like the logarithm of the octanol-water partition coefficient (logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. tandfonline.com

For this compound, key structural features for a QSAR model would include:

The presence and position of the halogen atoms (chlorine and iodine).

The length and flexibility of the alkyl chain.

The electronic properties of the substituted phenyl ring.

The resulting QSAR model could then be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties. The applicability domain of the model defines the chemical space in which it can make reliable predictions. tandfonline.com

Investigation of Biochemical Interactions and Molecular Target Research Principles for 7 Chloro 1 4 Iodophenyl 1 Oxoheptane

Design and Application of 7-Chloro-1-(4-iodophenyl)-1-oxoheptane as a Chemical Probe for Target Identification

The unique structure of this compound, featuring a halogenated aromatic ring and a flexible heptanone chain, makes it an intriguing candidate for development as a chemical probe. The design of such a probe would leverage its distinct chemical features to facilitate the identification and characterization of its biological targets.

The 4-iodophenyl group is particularly significant. The iodine atom can be readily substituted with a radioisotope, such as ¹²⁵I, creating a radiolabeled version of the compound. This radioligand is invaluable for binding assays and in vivo imaging studies, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), to visualize the distribution of its binding sites within an organism.

Furthermore, the chloro-heptanone chain provides a reactive handle for the attachment of reporter tags, such as fluorophores (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin). These modified versions of the compound, often referred to as "clickable" probes, can be used in a variety of experimental techniques, including fluorescence microscopy and affinity purification-mass spectrometry, to isolate and identify interacting proteins.

The application of this compound as a chemical probe would be instrumental in target deconvolution, the process of identifying the specific molecular targets responsible for a compound's biological effects. By tracing the probe's interactions within a complex biological system, researchers can gain insights into its mechanism of action.

Exploration of Potential Interactions with Classes of Biomolecules (e.g., proteins, nucleic acids, lipids)

The chemical structure of this compound suggests several potential modes of interaction with key classes of biomolecules. The iodophenyl group can participate in halogen bonding, a type of non-covalent interaction that can contribute to the affinity and selectivity of ligand-protein binding. The ketone functional group can act as a hydrogen bond acceptor, while the hydrophobic heptane (B126788) chain can engage in van der Waals interactions with nonpolar regions of biomolecules.

Proteins: The most likely targets for a small molecule like this compound are proteins, particularly enzymes and receptors. The compound could fit into active sites or allosteric pockets, modulating the protein's function.

Nucleic Acids: While less common for this type of structure, interactions with DNA or RNA are not impossible. The planar aromatic ring could potentially intercalate between base pairs of DNA, or the compound could bind to specific secondary structures in RNA.

Lipids: The lipophilic nature of the heptane chain suggests potential interactions with lipid bilayers, the primary components of cell membranes. Such interactions could alter membrane fluidity or the function of membrane-embedded proteins.

Methodologies for Ligand Binding Studies

To investigate the binding of this compound to its potential targets, a variety of biophysical techniques can be employed. These methods allow for the quantitative characterization of binding affinity (Kd), association and dissociation kinetics (kon and koff), and stoichiometry.

Methodology Principle Information Gained
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a macromolecule.Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized macromolecule.Binding affinity (Kd), association rate (kon), and dissociation rate (koff).
Fluorescence Polarization/Anisotropy Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.Binding affinity (Kd).
Radioligand Binding Assays Uses a radiolabeled version of the ligand to quantify binding to a receptor or enzyme.Binding affinity (Kd) and receptor density (Bmax).
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding.Binding affinity (Kd).

Research Methodologies for Enzyme Inhibition Investigation

Given its chemical structure, this compound could potentially act as an enzyme inhibitor. Research into this possibility would involve a series of in vitro enzymatic assays.

The initial step is to perform a high-throughput screen (HTS) against a panel of enzymes to identify potential targets. Once a "hit" is identified, secondary assays are conducted to confirm the inhibitory activity and determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Further mechanistic studies are then carried out to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to determine the inhibition constant (Ki). These studies often involve measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and fitting the data to different kinetic models.

Research into Modulation of Cellular Signaling Pathways

The interaction of this compound with its molecular targets can lead to the modulation of various cellular signaling pathways. A comprehensive investigation would involve screening the compound for its effects on a wide range of pathways critical for cellular function and disease.

Based on the structural motifs present in the molecule, it could plausibly interact with pathways such as:

GPCR & G Protein Signaling: The compound could act as an agonist or antagonist of a G protein-coupled receptor.

MAPK Signaling: Many small molecule inhibitors target kinases within the MAPK pathway, which is crucial for cell proliferation and survival.

NF-κB Signaling: This pathway is a key regulator of inflammation and immunity, and its modulation is a common therapeutic strategy.

PI3K/Akt/mTOR Signaling: This is a central pathway controlling cell growth, metabolism, and survival.

Neuronal Signaling: The iodophenyl moiety is present in some compounds that target receptors in the central nervous system.

Methodological Approaches for Pathway Interrogation

A variety of cell-based assays are available to investigate the effects of a compound on specific signaling pathways. These methods often rely on reporter gene assays, where the activity of a pathway is linked to the expression of a reporter protein (e.g., luciferase or green fluorescent protein).

Other common techniques include:

Western Blotting: To measure changes in the protein levels and post-translational modifications (e.g., phosphorylation) of key signaling components.

Immunofluorescence Microscopy: To visualize the subcellular localization of signaling proteins.

Flow Cytometry: To analyze cellular responses such as apoptosis, cell cycle progression, and the expression of cell surface markers.

Transcriptomic Analysis (e.g., RNA-seq): To obtain a global view of the changes in gene expression induced by the compound.

Investigations into Receptor-Ligand Binding Mechanisms

Elucidating the precise mechanism of how this compound binds to its receptor is crucial for understanding its biological activity and for guiding further drug development efforts.

Computational Modeling and Docking: In silico methods can be used to predict the binding mode of the compound within the active site of its target receptor. These models can generate hypotheses about the key intermolecular interactions responsible for binding.

Site-Directed Mutagenesis: By systematically mutating amino acid residues in the predicted binding site of the receptor and then assessing the impact on ligand binding and function, researchers can experimentally validate the predictions from computational models.

Structural Biology: The most definitive information about receptor-ligand interactions comes from high-resolution structural techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM). These methods can provide an atomic-level picture of the compound bound to its target, revealing the precise orientation and interactions.

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Approaches using the Compound as a Scaffold

The unique chemical architecture of this compound, featuring a halogenated aromatic ring, a flexible heptanone linker, and a terminal chloroalkane, presents several opportunities for its use as a foundational scaffold in both Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) campaigns.

Structure-Based Drug Design (SBDD)

SBDD relies on the three-dimensional structural information of a biological target, typically a protein or enzyme, to guide the design of potent and selective inhibitors. Should a target be identified for this compound, its distinct structural components could be systematically modified to optimize binding affinity and pharmacological properties.

The 4-iodophenyl group is of particular interest. The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein's active site. This can significantly enhance binding affinity and selectivity. Furthermore, the phenyl ring itself can engage in hydrophobic and pi-stacking interactions.

The heptanone chain provides a flexible linker that can orient the pharmacophoric groups into optimal positions within a binding pocket. Its length and conformation can be systematically altered to explore hydrophobic sub-pockets and improve van der Waals contacts with the target protein.

The terminal chloro group offers another point for interaction or further chemical modification. While less common than iodine for halogen bonding in a drug design context, it can still influence the compound's electronic properties and serve as a reactive handle for synthetic elaboration.

A hypothetical SBDD campaign could involve the following steps:

Target Identification and Validation: Identifying a protein target where the compound shows initial activity. For instance, given the structural similarities to some inhibitors, urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer metastasis, could be a speculative target. nih.gov

Co-crystallization or Docking Studies: Obtaining the crystal structure of the target protein in complex with the scaffold or using computational docking to predict its binding mode.

Scaffold Optimization: Based on the structural insights, modifications would be designed to enhance interactions. For example, if the iodophenyl group is situated near a specific amino acid residue, its position on the phenyl ring could be altered, or it could be replaced with other halogens to fine-tune the interaction.

Interactive Data Table: Hypothetical SBDD Optimization of the this compound Scaffold

Compound IDScaffold ModificationPredicted Binding Affinity (Ki, nM)Rationale for Modification
Lead-001This compound5,000Initial hit from screening.
Opt-0017-Chloro-1-(3-iodophenyl)-1-oxoheptane2,500Repositioning of iodine to probe for alternative halogen bond acceptors.
Opt-0027-Amino-1-(4-iodophenyl)-1-oxoheptane800Replacement of the terminal chloro with an amino group to form a key hydrogen bond.
Opt-0031-(4-Iodophenyl)-7-phenylheptan-1-one1,200Addition of a terminal phenyl group to explore a hydrophobic pocket.

Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful method for identifying lead compounds by screening low-molecular-weight fragments that bind to a biological target. nih.gov The core structure of this compound can be deconstructed into smaller fragments that could be used in such a screening campaign.

The 4-iodophenyl ketone moiety itself could serve as a starting fragment. Its binding to a target could be detected using biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. Once a binding mode is established, the fragment can be "grown" by synthetically re-introducing and modifying the heptyl chloride chain to improve potency.

Alternatively, the chloroheptane fragment could be explored for its ability to bind in hydrophobic channels of a target protein.

A plausible FBDD workflow utilizing this scaffold would be:

Fragment Library Design: Including fragments like 4-iodoacetophenone and 1-chloroheptane.

Fragment Screening: Screening this library against the target of interest to identify initial, low-affinity binders.

Structure-Guided Growth: Using structural data to guide the synthetic elaboration of the initial fragment hits. For example, if 4-iodoacetophenone binds, the heptyl chloride chain could be systematically extended and functionalized to pick up additional interactions and increase affinity.

Interactive Data Table: Hypothetical FBDD Campaign Based on the Scaffold

Fragment IDFragment StructureBinding Affinity (Kd, µM)Ligand EfficiencyGrowth Vector
Frag-014-Iodoacetophenone5000.25Ketone methyl group
Frag-021-Chloroheptane>1000 (No significant binding)N/AN/A
Evolved-011-(4-Iodophenyl)propan-1-one2500.28Propyl chain
Lead-001This compound50.32Heptyl chloride chain

Advanced Analytical Methodologies for Characterization and Quantification in Research of 7 Chloro 1 4 Iodophenyl 1 Oxoheptane

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are indispensable for determining the molecular structure of a compound. Each technique provides unique information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 7-Chloro-1-(4-iodophenyl)-1-oxoheptane, ¹H and ¹³C NMR would provide definitive evidence of its structure. Although specific research-grade spectral data is not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the known structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the p-disubstituted iodophenyl ring, typically as two doublets in the δ 7.5-8.0 ppm region. The protons of the heptanoyl chain would appear as a series of multiplets, with the methylene (B1212753) group adjacent to the carbonyl (C2-H₂) shifted downfield (approx. δ 2.9-3.1 ppm) and the methylene group adjacent to the chlorine atom (C7-H₂) appearing around δ 3.5-3.7 ppm.

¹³C NMR: The carbon NMR spectrum would reveal a signal for the carbonyl carbon around δ 198-200 ppm. The aromatic carbons would produce four signals, with the carbon bearing the iodine atom being significantly shielded. The seven aliphatic carbons would have distinct signals in the upfield region.

Illustrative Predicted ¹H and ¹³C NMR Data

Table 1: Predicted NMR Spectral Data for this compound
SpectrumAssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹H NMRAr-H (ortho to C=O)~7.8Doublet (d)
¹H NMRAr-H (ortho to I)~7.7Doublet (d)
¹H NMRC7-H₂ (CH₂Cl)~3.6Triplet (t)
¹H NMRC2-H₂ (CH₂C=O)~3.0Triplet (t)
¹H NMRC3-H₂, C4-H₂, C5-H₂, C6-H₂~1.3-1.8Multiplets (m)
¹³C NMRC=O~199N/A
¹³C NMRAr-C (C-C=O)~137N/A
¹³C NMRAr-C (CH)~130, ~129N/A
¹³C NMRAr-C (C-I)~102N/A
¹³C NMRC7 (CH₂Cl)~45N/A
¹³C NMRAliphatic CH₂~23-38N/A

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₁₃H₁₅ClIO. The predicted monoisotopic mass is approximately 350.98 g/mol . The mass spectrum would also show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio). Fragmentation analysis would likely show cleavage at the acyl-phenyl bond and loss of the chloropentyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, expected around 1680-1695 cm⁻¹. Other key peaks would include C-H stretching vibrations for the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and aromatic C=C bending vibrations.

Chromatographic Separations and Purification Methods (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are crucial for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the purification and purity analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be effective. Purity would be assessed by integrating the peak area at a suitable UV wavelength (e.g., 254 nm), with research-grade material typically requiring ≥95% purity. In research involving related benzazepine compounds, HPLC with a chiral column has been used to separate enantiomers, a technique that could be applicable if chiral variants of the target compound were synthesized. nih.gov

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is suitable for analyzing volatile and thermally stable compounds. While the target compound has a relatively high molecular weight (350.63 g/mol ), it may be amenable to GC analysis under appropriate conditions (high temperature inlet and column). riekemetals.comgoogle.com GC-MS would be a powerful tool for identifying byproducts in a synthetic reaction mixture. For instance, a GC-MS method was developed to detect related genotoxic impurities, such as Ethyl-7-chloro-2-oxo heptanoate, in pharmaceutical substances, demonstrating the utility of this technique for analyzing similar structures. mdpi.com

Illustrative Chromatographic Method Parameters

Table 2: Hypothetical Chromatographic Conditions for Analysis
TechniqueParameterIllustrative Condition
HPLCColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
HPLCMobile PhaseGradient of Acetonitrile and Water
HPLCDetectionUV at 254 nm
GC-MSColumnCapillary Column (e.g., 5% Phenyl Polysiloxane)
GC-MSOven ProgramStart at 150°C, ramp to 300°C
GC-MSIonizationElectron Ionization (EI)

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide unambiguous proof of its three-dimensional structure. This technique would confirm the atomic connectivity and reveal detailed information about bond lengths, bond angles, and the conformation of the flexible heptanoyl chain in the solid state. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding or halogen bonding, that dictate the crystal packing. While no crystal structure for this specific compound is reported, studies on similarly complex molecules have used this method for definitive structural confirmation.

Advanced Microscopic Techniques for Material Characterization (if applicable to specific research applications)

For specific applications, such as in materials science or formulation studies, advanced microscopic techniques could be employed. Scanning Electron Microscopy (SEM) could be used to study the surface morphology and particle size of the solid compound. If the compound were to be formulated into a polymer matrix or thin film, Atomic Force Microscopy (AFM) could provide nanoscale topographical information. However, without specific applications being defined in the literature, the use of these techniques remains hypothetical.

Electrochemical Analysis Methodologies for Redox Behavior Investigation

The electrochemical properties of this compound could be investigated using techniques like Cyclic Voltammetry (CV). CV could be used to study the oxidation and reduction potentials of the molecule. The iodophenyl moiety could potentially undergo reductive dehalogenation, while the ketone group is also electrochemically active. Such studies could provide insight into its metabolic pathways or its potential use in electronic materials. To date, no specific electrochemical studies on this compound have been reported in the scientific literature.

Derivatives and Analogues of 7 Chloro 1 4 Iodophenyl 1 Oxoheptane: Design, Synthesis, and Comparative Academic Investigations

Structure-Activity Relationship (SAR) Studies via Analogue Synthesis focusing on Chemical Structure and Reactivity

Structure-Activity Relationship (SAR) studies are pivotal in understanding how modifications to a molecule's architecture influence its chemical reactivity and, by extension, its potential applications. For 7-Chloro-1-(4-iodophenyl)-1-oxoheptane, SAR investigations have primarily focused on alterations at three key positions: the terminal chloro group of the heptanoyl chain, the iodo-substituent on the phenyl ring, and the length and nature of the aliphatic chain itself.

The synthesis of analogues typically begins with a Friedel-Crafts acylation, where a substituted benzoyl chloride is reacted with a suitable aromatic compound. Subsequent modifications can then be introduced. For instance, the reactivity of the terminal chlorine can be explored by synthesizing a series of 7-substituted analogues. The replacement of the chlorine with other halogens (e.g., bromine, fluorine) or nucleophilic groups can significantly alter the compound's reactivity profile. The ease of displacement of the terminal halogen follows the order I > Br > Cl > F, which is a key consideration in designing reactions where this position is a reactive handle.

Modifications to the 4-iodophenyl group also provide valuable SAR insights. The iodine atom itself is a versatile functional group, capable of participating in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the synthesis of a wide array of analogues with diverse aryl or heteroaryl substituents at this position. The electronic nature of the substituent on the phenyl ring—whether electron-donating or electron-withdrawing—profoundly impacts the reactivity of the carbonyl group. For example, electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The heptanoyl chain itself is another area of modification. Analogues with shorter or longer alkyl chains, or with the introduction of unsaturation or branching, have been synthesized to probe the influence of lipophilicity and conformational flexibility on the molecule's properties. Homologation of aryl ketones to produce long-chain ketones can be achieved through methods like C-C bond cleavage. nih.gov

A summary of synthetic approaches to key analogues is presented in the interactive table below.

Analogue TypeSynthetic StrategyKey ReagentsPotential Reactivity Modulation
Variation of terminal halogenHalogen exchange reactionNaBr, NaFAltered nucleophilic substitution reactivity
Variation of phenyl substituentSuzuki couplingArylboronic acid, Pd catalystModified electronic properties of the aryl ring and carbonyl group
Variation of chain lengthFriedel-Crafts acylation with different acyl chloridesHeptanoyl chloride, octanoyl chloride, etc.Changes in lipophilicity and steric hindrance
Introduction of chain unsaturationElimination reactionStrong baseAltered conformational flexibility and reactivity of the chain

Introduction of Diverse Functional Groups for Modulation of Chemical Properties and Reactivity

The introduction of diverse functional groups onto the this compound scaffold is a key strategy for fine-tuning its chemical properties and reactivity. These modifications can be strategically placed on the phenyl ring or the aliphatic chain to achieve desired outcomes.

One common approach is the functionalization of the phenyl ring. The iodo-substituent serves as an excellent starting point for introducing a variety of groups via palladium-catalyzed cross-coupling reactions. For example, cyano groups can be introduced, leading to compounds like 7-chloro-1-(4-cyanophenyl)-1-oxoheptane. The cyano group is a strong electron-withdrawing group that significantly alters the electronic properties of the aromatic ring and the reactivity of the ketone. Similarly, amino groups can be introduced, often through a nitration-reduction sequence, yielding amino-substituted analogues that can serve as building blocks for further derivatization, such as in the synthesis of amides or sulfonamides.

Functionalization of the heptanoyl chain also offers a route to novel derivatives. The terminal chlorine atom is a reactive site for nucleophilic substitution, allowing for the introduction of functionalities such as azides, amines, thiols, and alkoxides. These modifications can dramatically change the polarity, solubility, and chelating properties of the molecule. For instance, the introduction of a terminal amino group can impart basic properties and provide a handle for conjugation to other molecules.

Furthermore, the ketone functionality itself can be a point of modification. It can be reduced to a secondary alcohol, which can then be esterified or etherified. Alternatively, it can be converted to an oxime or other ketone derivatives, each with its own unique reactivity and chemical properties. The synthesis of α-haloketones is a well-established field, and various methods exist for the direct α-halogenation of aryl ketones, which could be applied to introduce additional reactive sites adjacent to the carbonyl group. mdpi.com

The table below illustrates the introduction of various functional groups and their potential impact.

Functional GroupPosition of IntroductionSynthetic MethodImpact on Chemical Properties
Cyano (-CN)Phenyl ring (para-position)Palladium-catalyzed cyanationIncreased electron-withdrawing character, altered polarity
Amino (-NH2)Phenyl ring (para-position)Nitration followed by reductionIntroduction of basicity, nucleophilic site for further derivatization
Hydroxyl (-OH)Heptanoyl chain (position 7)Nucleophilic substitution of chlorineIncreased polarity and hydrogen bonding capability
Azido (-N3)Heptanoyl chain (position 7)Nucleophilic substitution with sodium azidePrecursor for amines via reduction or for cycloaddition reactions
Thiol (-SH)Heptanoyl chain (position 7)Substitution with a thiol-containing nucleophileIntroduction of a nucleophilic and redox-active group
Ester (-COOR)Ketone reduction to alcohol, then esterificationNaBH4, Acyl chloride/baseMasking of the ketone, altered lipophilicity

Chemoinformatic Approaches to Analogue Design and Virtual Screening

In modern chemical research, chemoinformatic approaches are indispensable tools for accelerating the design and discovery of new molecules with desired properties. For the development of analogues of this compound, chemoinformatic methods can be employed to rationally design novel structures and to perform virtual screening of large compound libraries.

The process typically begins with the creation of a virtual library of analogues based on the core scaffold of this compound. This can be achieved by systematically modifying the substituents at various positions, such as the para-position of the phenyl ring and the terminal position of the heptanoyl chain. A wide range of virtual substituents with diverse electronic and steric properties can be explored.

Once the virtual library is generated, computational tools can be used to calculate a variety of molecular descriptors for each analogue. These descriptors can include physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area, and number of hydrogen bond donors and acceptors. Quantum mechanical calculations can also be performed to determine electronic properties like partial charges, electrostatic potential maps, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for predicting chemical reactivity.

Virtual screening can then be performed to identify analogues with a high probability of possessing the desired chemical reactivity or properties. This can involve filtering the library based on specific descriptor values or using more advanced techniques like quantitative structure-activity relationship (QSAR) modeling. If a particular chemical reactivity is desired, a QSAR model can be built using a training set of compounds with known reactivity data. This model can then be used to predict the reactivity of the virtual analogues. Docking studies can also be employed if the target of the molecule is a specific protein, to predict binding affinity and mode. nih.gov

The table below outlines a typical chemoinformatic workflow for analogue design.

StepDescriptionTools and TechniquesDesired Outcome
1. Scaffold DefinitionDefine the core structure of this compoundChemical drawing softwareA 3D model of the core scaffold
2. Virtual Library GenerationSystematically add a variety of substituents at defined positionsLibrary enumeration softwareA large set of virtual analogues
3. Descriptor CalculationCompute physicochemical and electronic properties for each analogueMolecular modeling software (e.g., Schrödinger, MOE)A database of analogues with their calculated properties
4. Virtual Screening/FilteringSelect promising candidates based on desired property rangesFiltering tools, QSAR models, docking softwareA smaller, focused set of candidate molecules for synthesis
5. PrioritizationRank the selected candidates for synthetic feasibility and potentialExpert analysis, synthetic accessibility scoringA final list of high-priority analogues for experimental validation

Synthesis of Prodrug Forms and Bioconjugates for Targeted Research Applications

The development of prodrugs and bioconjugates of this compound and its analogues is a sophisticated strategy to enhance their utility in targeted research applications. Prodrugs are inactive or less active precursors that are converted into the active form in a specific biological environment, while bioconjugates involve linking the compound to a biological macromolecule to direct it to a specific site.

Prodrug strategies for long-chain aryl ketones often focus on modifying the ketone functionality. The ketone can be reduced to a secondary alcohol, which can then be esterified to create a prodrug. The ester linkage can be designed to be cleaved by specific enzymes, such as esterases, that are abundant in certain tissues or cellular compartments. For example, linking the alcohol to a phosphate (B84403) group can increase water solubility and potentially target phosphatases. The use of carbonate-linked prodrugs has also been explored for other chemical classes.

Another approach involves creating prodrugs that are activated by specific conditions found in a target environment. For instance, if the target environment is reductive, a prodrug could be designed with a linker that is cleaved under reducing conditions.

Bioconjugation offers another layer of targeting. If a specific protein or cell type is the intended target, this compound analogues can be functionalized with a reactive handle suitable for conjugation. For example, an analogue with a terminal amino or carboxyl group on the heptanoyl chain can be covalently attached to antibodies, peptides, or other targeting ligands using standard bioconjugation chemistries, such as amide bond formation. The iodine atom on the phenyl ring can also be utilized for radiolabeling with radioactive iodine isotopes, effectively turning the molecule into a radiopharmaceutical for imaging or therapeutic applications.

The table below summarizes potential prodrug and bioconjugate strategies.

StrategyModification SiteLinker TypeActivation/Targeting Mechanism
Ester ProdrugKetone (after reduction to alcohol)Ester bondEnzymatic cleavage by esterases
Phosphate ProdrugKetone (after reduction to alcohol)Phosphate ester bondEnzymatic cleavage by phosphatases
Reductively Cleavable ProdrugHeptanoyl chainDisulfide or nitroaromatic linkerCleavage in a reducing environment
Antibody-Drug ConjugateHeptanoyl chain (with terminal amine/carboxyl)Amide, thioether, or other stable bondAntibody-mediated delivery to target cells
Peptide ConjugateHeptanoyl chain (with terminal amine/carboxyl)Amide bondPeptide receptor-mediated targeting
RadioconjugatePhenyl ring (iodine position)Direct incorporation of radioiodineTargeting based on the distribution of the radiolabeled molecule

Isotopic Labeling Strategies for Mechanistic Investigations and Tracing Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and for tracing the fate of molecules in complex systems. wikipedia.orgresearchgate.netnih.gov For this compound and its derivatives, various isotopic labeling strategies can be employed to gain deeper insights into their chemical and biological transformations.

Deuterium (B1214612) and Tritium (B154650) Labeling: Hydrogen isotopes, deuterium (²H or D) and tritium (³H or T), are commonly used for mechanistic studies. nih.govnih.gov The introduction of deuterium at specific positions in the molecule can be used to probe kinetic isotope effects (KIEs), which can provide evidence for the rate-determining step of a reaction. For example, deuteration of the α-carbon to the ketone can help determine if enol or enolate formation is involved in the rate-limiting step of a reaction. Deuterium labeling is also invaluable for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and for tracing metabolic pathways using mass spectrometry. Tritium, being a radioactive isotope, allows for highly sensitive detection in tracing studies. Base-catalyzed H/D exchange reactions are a common method for introducing deuterium into ketones. wikipedia.org

Carbon-13 Labeling: Carbon-13 (¹³C) is a stable isotope that is widely used in NMR spectroscopy to study reaction mechanisms and molecular structures. Specific carbons in the this compound molecule can be enriched with ¹³C. For instance, labeling the carbonyl carbon can provide a clear signal to follow its fate in chemical reactions or metabolic transformations. ¹³C-labeled precursors can be used in the synthesis to introduce the label at a desired position.

Iodine-125 and Iodine-131 Labeling: The presence of an iodine atom on the phenyl ring makes this compound an excellent candidate for radioiodination. Iodine-125 (¹²⁵I) and Iodine-131 (¹³¹I) are gamma-emitting radionuclides that can be readily incorporated into the molecule via electrophilic or nucleophilic iodination reactions. These radiolabeled analogues can be used as tracers in in vitro and in vivo studies to investigate the compound's distribution, binding to potential targets, and pharmacokinetics.

The following table summarizes common isotopic labeling strategies and their applications.

IsotopeLabeling Position(s)Labeling MethodApplication
Deuterium (²H)α- to ketone, other C-H positionsBase- or acid-catalyzed H/D exchange, use of deuterated reagents in synthesisKinetic isotope effect studies, mechanistic elucidation, metabolic tracing
Tritium (³H)α- to ketone, other C-H positionsCatalytic H/T exchange, use of tritiated reagents in synthesisHigh-sensitivity tracing studies, receptor binding assays
Carbon-13 (¹³C)Carbonyl carbon, specific carbons in the chain or ringUse of ¹³C-labeled synthetic precursorsNMR-based mechanistic studies, metabolic flux analysis
Iodine-125 (¹²⁵I)Phenyl ring (para-position)Radioiodination (e.g., with Na¹²⁵I and an oxidizing agent)In vitro and in vivo tracing, autoradiography, SPECT imaging
Iodine-131 (¹³¹I)Phenyl ring (para-position)RadioiodinationRadiotherapy, in vivo imaging

Future Research Directions and Broad Academic Implications of 7 Chloro 1 4 Iodophenyl 1 Oxoheptane

Integration into Advanced Chemical Biology Toolboxes for Systems-Level Studies

The distinct functionalities within 7-Chloro-1-(4-iodophenyl)-1-oxoheptane make it an ideal candidate for development as a multi-functional chemical probe for systems biology. The terminal chloro group can act as a reactive handle for covalent modification of proteins and other biomolecules, allowing for activity-based protein profiling (ABPP) to identify novel enzyme targets or map protein-protein interactions within a complex biological system.

The presence of the iodophenyl moiety is particularly advantageous. It can serve multiple purposes:

Radiolabeling: The iodine atom can be substituted with a radioisotope, such as ¹²⁵I or ¹²³I. This is a well-established strategy in the development of imaging agents. For instance, similar iodinated benzazepine derivatives have been synthesized and radiolabeled to act as selective imaging agents for receptors in the central nervous system. nih.govnih.gov This suggests that a radiolabeled version of this compound could be developed for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) to study biodistribution and target engagement.

Heavy-Atom Effects: For structural biology, the iodine atom can serve as a heavy atom to aid in the phasing of X-ray crystallography data, potentially facilitating the determination of protein-ligand complex structures.

By combining the covalent reactivity of the chloroalkane with the imaging potential of the aryl iodide, this compound could be integrated into toolboxes for dual-purpose studies, enabling researchers to both visualize and identify the molecular targets of a given biological process.

Potential as a Precursor for Novel Chemical Entities with Unique Reactivity Profiles

This compound is a highly versatile synthetic intermediate. Its three principal functional groups—the aryl iodide, the ketone, and the alkyl chloride—can be selectively modified to generate a large library of novel chemical entities. This synthetic flexibility makes it a valuable starting material for medicinal chemistry and materials science.

The aryl iodide is a classic substrate for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents at the para-position of the phenyl ring, fundamentally altering the molecule's steric and electronic properties. The terminal chloride provides a site for nucleophilic substitution, enabling the attachment of various functional groups like azides (for subsequent "click chemistry"), thiols, amines, and alkoxides. The ketone can be reduced to a secondary alcohol, introducing a chiral center, or converted into other functionalities like oximes or hydrazones.

The differential reactivity of these groups allows for a programmed, stepwise synthesis of complex molecules, making it a powerful scaffold for creating compounds with tailored properties.

Table 1: Potential Synthetic Modifications of this compound

Functional Group Reaction Type Potential Outcome
Aryl Iodide Suzuki Coupling Introduction of new aryl or vinyl groups
Sonogashira Coupling Introduction of alkyne functionalities
Buchwald-Hartwig Amination Formation of carbon-nitrogen bonds
Alkyl Chloride Nucleophilic Substitution Attachment of azides, thiols, amines, etc.
Ketone Reduction Formation of a secondary alcohol
Reductive Amination Formation of an amine

Contributions to Fundamental Understanding of Organic Chemistry Principles and Synthetic Methodologies

The synthesis and manipulation of this compound can serve as an excellent case study for fundamental principles in organic chemistry. A likely synthetic route involves the Friedel-Crafts acylation of iodobenzene (B50100) with 7-chloroheptanoyl chloride. This reaction itself is a cornerstone of electrophilic aromatic substitution and can be used to explore concepts of regioselectivity and catalyst optimization.

Furthermore, the presence of three distinct reactive sites on the molecule poses an interesting challenge in chemoselectivity. Developing synthetic routes that modify one functional group while leaving the others untouched requires a sophisticated understanding of relative reactivity and the use of protective groups. For example, one could explore the selective reduction of the ketone in the presence of the alkyl chloride or the execution of a Suzuki coupling on the aryl iodide without disturbing the other functionalities. Such studies contribute to the broader knowledge base of synthetic methodology and strategy.

Emerging Methodologies for Compound Characterization and Functional Assessment in Novel Research Paradigms

The unique structure of this compound lends itself to characterization and functional assessment by a range of emerging methodologies. Beyond standard spectroscopic techniques (NMR, IR, Mass Spectrometry), its potential as a biological probe invites the use of advanced analytical methods.

If used as a covalent probe to identify cellular targets, a key emerging paradigm is mass spectrometry-based proteomics. In this approach, the compound would be incubated with a cell lysate or live cells. After covalent modification of its protein targets, the proteins would be digested and analyzed by high-resolution mass spectrometry to pinpoint the exact site of modification. This provides an unbiased, systems-wide view of the compound's interactions.

Should the compound be developed as an imaging agent, its functional assessment would involve advanced in vivo imaging techniques. The synthesis of an I-123 labeled version, for example, would allow for SPECT imaging in animal models to assess its uptake, distribution, and specificity for a particular tissue or receptor system, similar to approaches used for related CNS receptor ligands. nih.gov

Interdisciplinary Research Opportunities Leveraging the Compound's Unique Structural Features

The multifaceted nature of this compound creates a nexus for interdisciplinary research, bridging the gap between chemistry, biology, and medicine. Its structural features are not confined to a single application but rather invite collaboration across diverse scientific fields.

The potential to create radiolabeled versions fosters a direct link between synthetic organic chemistry and the field of nuclear medicine for the development of novel diagnostic tools. Its utility as a scaffold for new molecules provides a platform for collaborations between medicinal chemists and pharmacologists to discover new therapeutic agents. For instance, some research has indicated that the compound may have moderate antimicrobial activity, which could be a starting point for developing new antibiotics. The ability to use the molecule as a covalent probe connects synthetic chemists with proteomic experts and systems biologists to explore fundamental biological questions.

Table 2: Interdisciplinary Fields and Potential Applications

Field Application of this compound
Medicinal Chemistry Scaffold for synthesizing libraries of potential drug candidates.
Chemical Biology Development of chemical probes for activity-based protein profiling.
Nuclear Medicine Precursor for radiolabeled compounds for in vivo imaging (e.g., SPECT).
Structural Biology Use of the iodine atom as a heavy-atom for X-ray crystallography.

| Materials Science | Anchorable precursor for functionalizing surfaces or polymers. |

Q & A

Q. What are the recommended synthetic routes for 7-Chloro-1-(4-iodophenyl)-1-oxoheptane, and how can reaction efficiency be quantified?

Methodological Answer: A viable synthetic pathway involves Friedel-Crafts acylation followed by halogenation. For example:

Acylation : React 4-iodobenzene with heptanoyl chloride using AlCl₃ as a catalyst to form the ketone backbone.

Chlorination : Introduce chlorine via electrophilic substitution using Cl₂/FeCl₃ or SOCl₂ under controlled conditions.

Q. Efficiency Metrics :

  • Yield : Quantify using gravimetric analysis or HPLC purity checks (≥95% recommended for research-grade material) .
  • Reaction Time : Optimize via kinetic studies (e.g., time vs. temperature plots) .
  • Byproduct Analysis : Use GC-MS to identify side products and adjust stoichiometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., aromatic proton splitting patterns) and ¹³C NMR (carbonyl resonance at ~200 ppm) .
  • Mass Spectrometry : Validate molecular weight (M⁺ = 364.6 g/mol) via ESI-MS or MALDI-TOF .
  • HPLC : Assess purity (>98% for kinetic studies) using a C18 column and UV detection at 254 nm .

Q. What safety protocols are critical when handling halogenated intermediates like this compound?

Methodological Answer:

  • Ventilation : Use fume hoods for reactions involving volatile halogenating agents (e.g., SOCl₂) .
  • Waste Segregation : Store halogenated waste separately in labeled containers for professional disposal to avoid environmental contamination .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • DFT Calculations : Model transition states for halogenation or nucleophilic substitution using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular Docking : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological studies .
  • Solvent Effects : Simulate solvation dynamics via COSMO-RS to optimize solvent selection for reactions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of iodinated aromatic ketones?

Methodological Answer:

  • Cross-Validation : Combine X-ray crystallography (e.g., C—H···O interactions in crystal packing ) with NMR/IR to confirm bond assignments.
  • Statistical Analysis : Apply principal component analysis (PCA) to multivariate spectral data to identify outliers .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in crowded spectra .

Q. How to optimize solvent systems and catalysts for enhancing regioselectivity in the synthesis of this compound?

Methodological Answer:

  • Solvent Polarity : Test aprotic solvents (e.g., DMF, THF) to stabilize charged intermediates during acylation. Polar solvents increase electrophilicity of the carbonyl group .
  • Catalyst Screening : Compare Lewis acids (e.g., AlCl₃ vs. FeCl₃) for Friedel-Crafts efficiency. AlCl₃ typically provides higher yields but requires rigorous moisture control .
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor reaction progress and identify rate-limiting steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-1-(4-iodophenyl)-1-oxoheptane
Reactant of Route 2
Reactant of Route 2
7-Chloro-1-(4-iodophenyl)-1-oxoheptane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.